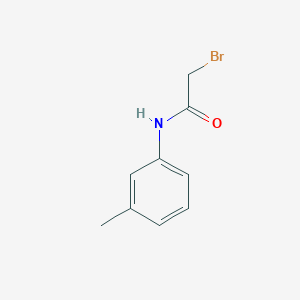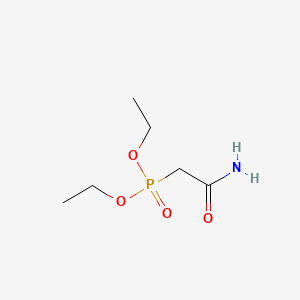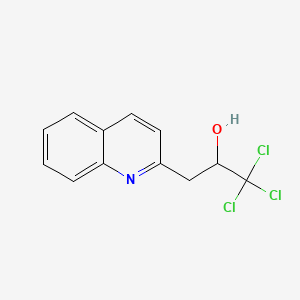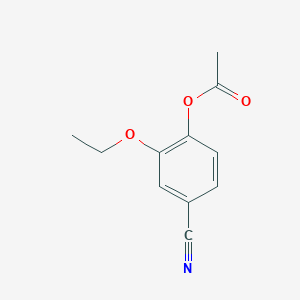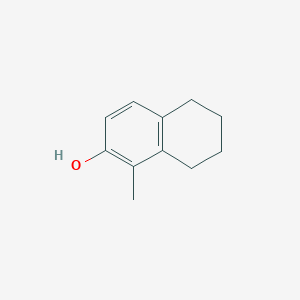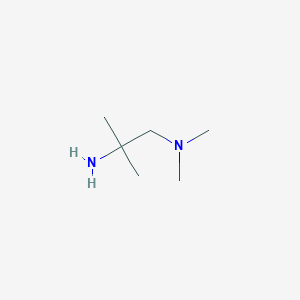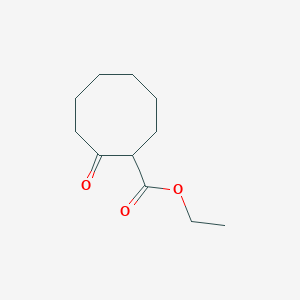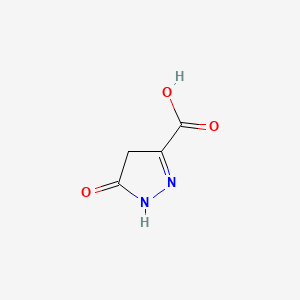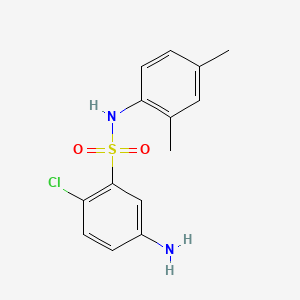
2,2'-联吡啶
描述
2,2'-Bipyrimidine is a chemical compound that has been the subject of various studies due to its potential applications in supramolecular chemistry and as a ligand in coordination complexes. It is a molecule consisting of two pyrimidine rings connected at their 2-positions, which allows it to act as a chelating agent, binding to metals and forming complexes with interesting photophysical and electrochemical properties .
Synthesis Analysis
The synthesis of 2,2'-bipyrimidine has been improved over time, with methods such as the Ullmann coupling of 2-iodopyrimidine yielding high-purity products . Additionally, Stille-type coupling procedures have been utilized to prepare derivatives of 2,2'-bipyrimidine, which are useful for the construction of molecular devices and metal-complexing molecular rods . The preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines has also been achieved, albeit with lower yields, by bromination of 2,2'-bipyrimidine .
Molecular Structure Analysis
The molecular structure of 2,2'-bipyrimidine and its derivatives has been extensively studied. Conformers and energetics of the molecule have been determined using computational methods, revealing stable cis and trans conformers and the barriers for their interconversion . X-ray diffraction methods have been employed to characterize the octahedral coordination environment in diorganotin complexes of 2,2'-bipyrimidine . The solid-state structures of various 2,2'-bipyrimidine metal complexes have also been reported, showing the molecule in a bridging mode between transition metals .
Chemical Reactions Analysis
2,2'-Bipyrimidine undergoes various chemical reactions to form complexes with different transition metals such as Ti, Mo, Fe, Ru, Pt, Ag, and Cu . An interesting reaction observed is the partial reduction of 2,2'-bipyrimidine during the synthesis of neutral Re(I)-based molecular rectangles, which leads to the formation of the H6bpym2- moiety . The reactivity of 2,2'-bipyrimidine with diorganotins has been studied, suggesting potential antitumor activity due to the lability of the ligand in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-bipyrimidine complexes have been a focus of research due to their potential applications. Photophysical properties of binuclear ruthenium(II) complexes have been studied, showing that the complexes exhibit metal-to-ligand charge transfer and that their luminescence yield and lifetime can be affected by the binding of cations to the central bipyrimidine unit . Electrochemical properties of ruthenium polypyridyl complexes containing 2,2'-bipyrimidine have been found to be similar to those of their parent complexes, indicating their suitability as building blocks for molecular devices . The electrochemical behavior of organometallic Pt–Ag tweezer complexes with 2,2'-bipyrimidine has also been investigated, showing typical redox behavior for the bipym unit .
科学研究应用
构象分析和理论研究
2,2'-联吡啶已被广泛研究其构象特性。Lelj、Russo和Chidichimo(1980)使用理论从头算方法和质子磁共振进行了详细的构象研究,揭示了分子的特定平衡构象 (Lelj, Russo, & Chidichimo, 1980)。类似地,Barone和Cristinziano(1993)通过从头算计算研究了其构象行为,提供了关于2,2'-联吡啶的扭转势能的见解 (Barone & Cristinziano, 1993)。
配合物中的光物理行为
V. Bekiari等人(2008)探索了2,2'-联吡啶的光物理行为,特别是在镧系离子存在的情况下。他们发现这种物质可以与镧系离子(如Eu3+和Tb3+)形成稳定的配合物,由于配体到金属的能量转移而具有强烈的发光性质 (Bekiari et al., 2008)。
在分子合成中的应用
2,2'-联吡啶在合成各种配合物中的实用性在几项研究中得到证实。例如,Overton和Connor(1982)描述了其在形成源自铬、钼和钨羰基的双核配合物中的用途 (Overton & Connor, 1982)。此外,Wu等人(2008)在合成中性Re(I)基分子矩形体时报告了2,2'-联吡啶的前所未有的部分还原现象 (Wu et al., 2008)。
结构化学和固态性质
2,2'-联吡啶在镧系化学中设计分子配合物和聚合材料方面发挥了重要作用。Gaël Zucchi(2011)强调了其作为多齿中性配体在影响镧系化合物的发光和磁性性质中的作用 (Zucchi, 2011)。
磁性和电化学性质
Munno等人(1996)利用2,2'-联吡啶探索了蜂窝层状化合物的磁性行为,展示了其在这类结构中影响磁性相互作用的潜力 (Munno et al., 1996)。在电化学领域,Ji、Huang和Guadalupe(2000)合成了含有2,2'-联吡啶的钌多吡啶配合物,表明由于其独特的光谱和电化学性质,它们在构建分子器件中具有实用性 (Ji, Huang, & Guadalupe, 2000)。
作用机制
Target of Action
2,2’-Bipyrimidine (bpym) is a bridging, Π-delocalized bis chelate ligand that complexes with metal ions to form mononuclear and binuclear complexes . It has been studied for its interaction with Alzheimer’s disease (AD) targets, specifically the Aβ protein .
Mode of Action
2,2’-Bipyrimidine derivatives have been synthesized and evaluated as bifunctional agents for AD treatment . These derivatives interact with Aβ, inhibiting its aggregation . The compound can selectively chelate with Cu2+ and inhibit Cu2±induced Aβ1−42 aggregation .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’-Bipyrimidine involves the aggregation of Aβ, a central event in AD pathogenesis . Aβ is produced from amyloid precursor protein (APP) through proteolytic breakdown . The compound’s interaction with Aβ can inhibit the formation of oligomers, protofibrils, and insoluble fibrils, which can induce various pathological alterations .
Pharmacokinetics
Its derivatives have shown significant inhibition of self-induced aβ1−42 aggregation, suggesting potential bioavailability .
Result of Action
The interaction of 2,2’-Bipyrimidine with Aβ leads to the inhibition of Aβ aggregation . This can potentially prevent the pathological alterations induced by Aβ aggregates, such as oxidative stress, tau phosphorylation, mitochondrial dysfunction, inflammatory, synaptic deficits, and apoptosis .
Action Environment
The action of 2,2’-Bipyrimidine can be influenced by environmental factors, particularly the presence of metal ions. For instance, the compound’s ability to chelate with Cu2+ can affect its efficacy in inhibiting Aβ aggregation
安全和危害
未来方向
属性
IUPAC Name |
2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOAFLAGUQUJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188226 | |
| Record name | 2,2'-Bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34671-83-5 | |
| Record name | 2,2′-Bipyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34671-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034671835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-bipyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67VU82SCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2,2'-bipyrimidine (bpm) is C8H6N4. Its molecular weight is 158.16 g/mol.
A: 2,2'-bipyrimidine and its metal complexes are commonly characterized using a variety of spectroscopic methods including:* NMR Spectroscopy (1H NMR): Provides information about the structure and dynamics of the ligand and its complexes. [, , ] * UV-Vis Spectroscopy: Used to study electronic transitions, particularly metal-to-ligand charge transfer (MLCT) bands in metal complexes, which provides insights into their electronic structures and potential applications in photochemistry and photocatalysis. [, , , , , , ]* Infrared Spectroscopy (IR): Useful for identifying functional groups and analyzing the bonding modes of ligands in metal complexes. [, , , , ]* Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and spin states of paramagnetic metal complexes. [, , , ]
A: 2,2'-bipyrimidine exhibits versatile coordination behavior with transition metals. It can act as:* A bidentate chelating ligand: Coordinating through both nitrogen atoms to a single metal center. [, , ]* A bis-bidentate bridging ligand: Simultaneously chelating two metal centers, facilitating the formation of dinuclear or polynuclear complexes. [, , , , , , ]
A: The choice of metal ion significantly impacts the properties of 2,2'-bipyrimidine complexes, influencing their:* Redox Potentials: For instance, the Co(III)/Co(II) redox potential in 2 is positively shifted compared to the analogous complex with 2,2'-bipyridine, leading to enhanced photovoltages in dye-sensitized solar cells. []* Magnetic Properties: The magnetic coupling between metal centers bridged by 2,2'-bipyrimidine can be antiferromagnetic or ferromagnetic depending on the metal ion and its oxidation state. [, , , ]* Luminescent Properties: 2,2'-bipyrimidine can function as an efficient sensitizer for the luminescence of lanthanide ions and uranyl ions, making these complexes promising for applications in lighting and sensing technologies. []
A: Yes, 2,2'-bipyrimidine-based metal complexes have shown promise as catalysts in various reactions:* Oxidative Carbonylation of Methanol: A chlorine-free catalyst prepared in situ from Cu(II) acetate and 2,2'-bipyrimidine catalyzes the conversion of methanol to dimethyl carbonate. []* Photocatalytic Dimerization: Palladium complexes bearing 2,2'-bipyrimidine ligands with specific substituents exhibit notable activity in the photocatalytic dimerization of α-methylstyrene. []
A: Substituents on the 2,2'-bipyrimidine ligand can significantly impact the catalytic properties of the resulting metal complexes. For example, in the photocatalytic dimerization of α-methylstyrene, the palladium complex with a bromo-substituted 2,2'-bipyrimidine ligand showed higher activity compared to complexes with methyl-substituted or unsubstituted ligands. [] This highlights the importance of structure-activity relationships (SAR) in optimizing the catalytic performance of these complexes.
A: Computational chemistry plays a crucial role in understanding and predicting the properties of 2,2'-bipyrimidine-based systems:* Density Functional Theory (DFT) Calculations: Used to investigate electronic structures, molecular orbital energy levels, and to rationalize experimental observations such as electrochemical and photophysical properties. [, , ]* Molecular Dynamics Simulations: Provide insights into the dynamic behavior, stability, and interactions of 2,2'-bipyrimidine complexes in solution. []* Quantitative Structure-Activity Relationship (QSAR) Models: Employed to correlate molecular properties with biological activities, such as cytotoxicity, and to guide the design of new 2,2'-bipyrimidine derivatives with improved properties. []
ANone: The stability of 2,2'-bipyrimidine complexes is influenced by several factors including:
- Metal Ion: The nature of the metal ion significantly impacts the stability of the complex. For instance, the ruthenium(II) complex [[Ru(Me2bpy)2]2(μ-bpm)]4+ demonstrates high stability in aqueous solutions, making it suitable for DNA binding studies. []
- Ligand Substituents: The presence and nature of substituents on the 2,2'-bipyrimidine ligand can affect stability, as seen in the enhanced hydrolytic stability of titanium(IV) complexes incorporating luminescent 2,2'-bipyrimidine derivatives. []
- Solvent and pH: The stability of some 2,2'-bipyrimidine complexes can vary depending on the solvent and pH of the environment. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



